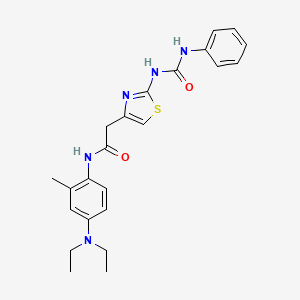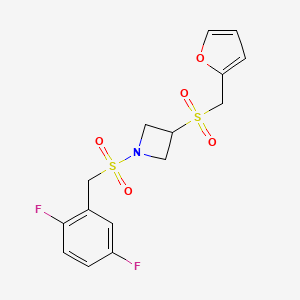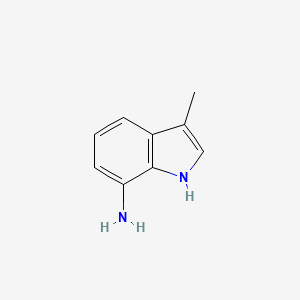
1-(2-(3,4-Dichlorophenyl)thiazolidine-3-carbonyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-(3,4-Dichlorophenyl)thiazolidine-3-carbonyl)imidazolidin-2-one” is a compound that contains a thiazolidine motif. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . A series of 2-(2-(1-(3,4-dimethoxyphenyl)ethylidine)hydrazono)-substituted thiazolidinone derivatives were developed and tested for antimicrobial activity .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . It exhibits notable medicinal and pharmaceutical properties .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Thiazolidine derivatives, including our compound of interest, exhibit promising anticancer potential. Researchers have investigated their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Mechanisms involve modulation of cell cycle progression, inhibition of angiogenesis, and interference with oncogenic signaling pathways .
Anticonvulsant Properties
The compound’s structure suggests potential anticonvulsant activity. Studies have explored its effects in animal models of epilepsy, assessing seizure threshold, duration, and severity. Further investigations are needed to elucidate the underlying mechanisms .
Antimicrobial Effects
Thiazolidine derivatives have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Our compound may serve as a lead for developing novel antimicrobial agents. Researchers have examined its efficacy against specific pathogens and explored structure-activity relationships .
Anti-Inflammatory Action
Inflammation plays a crucial role in various diseases. Thiazolidine derivatives, including our compound, exhibit anti-inflammatory effects by modulating cytokines, enzymes, and immune responses. These properties make them attractive candidates for drug development in inflammatory disorders .
Neuroprotective Potential
The compound’s pharmacological profile suggests neuroprotective benefits. Researchers have investigated its effects in neurodegenerative models, assessing neuronal survival, oxidative stress, and neurotransmitter modulation. Neuroprotection may involve anti-inflammatory and antioxidant mechanisms .
Antioxidant Activity
Thiazolidine derivatives often possess antioxidant properties due to the presence of sulfur atoms. Our compound may scavenge free radicals, protect cellular components, and mitigate oxidative damage. Researchers have explored its antioxidant capacity in vitro and in vivo .
These applications highlight the versatility of 1-(2-(3,4-Dichlorophenyl)thiazolidine-3-carbonyl)imidazolidin-2-one and underscore its potential as a scaffold for drug development. Further research and clinical investigations are essential to fully exploit its therapeutic benefits . If you’d like more details or additional applications, feel free to ask! 😊
Zukünftige Richtungen
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Eigenschaften
IUPAC Name |
1-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c14-9-2-1-8(7-10(9)15)11-17(5-6-21-11)13(20)18-4-3-16-12(18)19/h1-2,7,11H,3-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQUTAGNNSLFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2770283.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)
![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)



![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)

![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct](/img/structure/B2770301.png)
![1-[4-(Methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one](/img/structure/B2770303.png)